molecular formula C16H20N4O4 B2360218 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034502-93-5

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2360218
CAS RN: 2034502-93-5
M. Wt: 332.36
InChI Key: GEXUXQZJAAJKLS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H20N4O4 and its molecular weight is 332.36. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

The synthesis and application of heterocyclic compounds, including pyridines, pyrimidinones, oxazinones, and their derivatives, have been widely explored due to their antimicrobial properties. For example, the synthesis of antimicrobial agents using citrazinic acid as a starting material led to the development of compounds with significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (A. Hossan et al., 2012). Such methodologies can be applied to synthesize and test the antimicrobial efficacy of "2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone" and related compounds.

Photocyclization Reactions

The photoactivation of amino-substituted 1,4-benzoquinones, which undergoes photocyclization to release carboxylate and phenolate leaving groups upon exposure to visible light, represents a fascinating chemical reaction with potential applications in developing light-sensitive compounds. This process, which involves the formation of benzoxazolines and the elimination of leaving groups, could be relevant for designing photoresponsive materials or drugs (Yugang Chen & M. Steinmetz, 2006).

Pharmacological Activities of Heterocyclic Systems

The synthesis of novel heterocyclic systems, such as pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, has been explored for their potential chemical and pharmacological activities. Compounds synthesized from fused oxazine have shown considerable antioxidant and anticancer activities, highlighting the therapeutic potential of novel heterocyclic compounds (Naglaa F. H. Mahmoud et al., 2017).

Antioxidant Properties of Pyridinols

The study and synthesis of 6-substituted-2,4-dimethyl-3-pyridinols reveal interesting antioxidant properties. These compounds are part of a novel class of chain-breaking antioxidants, underscoring the importance of exploring new chemical structures for their potential to mitigate oxidative stress (M. Wijtmans et al., 2004).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-10-13(11(2)24-19-10)8-16(21)20-7-6-12(9-20)23-15-5-4-14(22-3)17-18-15/h4-5,12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXUXQZJAAJKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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